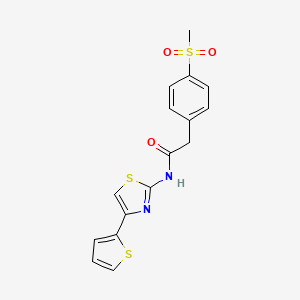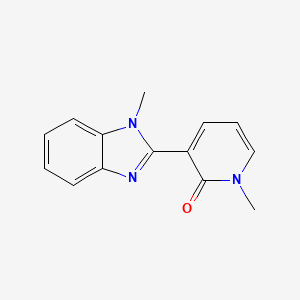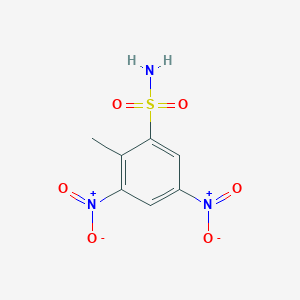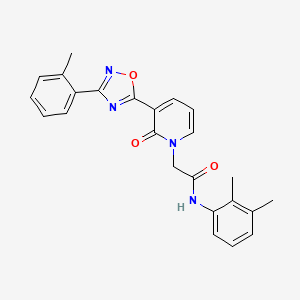![molecular formula C13H15ClFNO2 B2392903 2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone CAS No. 2411272-05-2](/img/structure/B2392903.png)
2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone is a chemical compound that has drawn significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CFE and is a derivative of pyrrolidine. The unique structure of CFE has made it an attractive candidate for various research studies.
Wirkmechanismus
The mechanism of action of CFE involves the inhibition of acetylcholinesterase. CFE binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This results in an increase in acetylcholine levels, leading to improved cognitive function.
Biochemical and Physiological Effects:
CFE has been shown to have various biochemical and physiological effects. Studies have shown that CFE can improve cognitive function and memory in animal models. CFE has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of CFE is its availability, which has made it possible for researchers to explore its potential applications. However, the complex synthesis of CFE can limit its widespread use in research. Additionally, the cost of CFE can be a limiting factor for researchers with limited funding.
Zukünftige Richtungen
There are several future directions for research on CFE. One potential application of CFE is its use in the treatment of Alzheimer's disease. Further studies are needed to determine the efficacy of CFE in the treatment of this disease. Additionally, CFE's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. Further studies are needed to explore the potential applications of CFE in these fields.
Conclusion:
CFE is a chemical compound that has drawn significant attention in scientific research due to its potential applications in the field of medicine. The unique structure of CFE has made it an attractive candidate for various research studies. The inhibition of acetylcholinesterase by CFE has potential applications in the treatment of various diseases. Further research is needed to explore the potential applications of CFE in various fields.
Synthesemethoden
The synthesis of CFE involves the reaction of 3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidine with 2-chloroacetyl chloride. This reaction results in the formation of CFE. The synthesis of CFE is a complex process that requires specialized knowledge and expertise. However, the availability of CFE has made it possible for researchers to explore its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
CFE has been extensively studied for its potential use in the treatment of various diseases. One of the significant applications of CFE is its use as an inhibitor of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in various physiological processes. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can be beneficial in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c14-6-12(18)16-7-11(13(15,8-16)9-17)10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSWOQDBCBMWSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCl)(CO)F)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide](/img/structure/B2392820.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2392821.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2392822.png)

![N-cyclopentyl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2392827.png)
![1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione](/img/structure/B2392828.png)


![2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2392834.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2392835.png)
![5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392838.png)


![2-({4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-5-oxo-1,5-dihydro-4H-imidazol-2-yl}amino)-3-phenylpropanoic acid](/img/structure/B2392843.png)